molecular formula C16H19FN4 B2408087 3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2415633-88-2

3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B2408087
CAS No.: 2415633-88-2
M. Wt: 286.354
InChI Key: FTTURWXOOOBPHW-UHFFFAOYSA-N
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Description

3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a methylpyridazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 4-[(4-fluorophenyl)methyl]piperazine. This intermediate is then reacted with 6-methylpyridazine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine and pyridazine moieties contribute to its overall pharmacological profile. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine moiety instead of pyridazine.

    4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-methyl-1H-pyrrolo[2,3-b]pyridine: Another analogue with a different heterocyclic ring.

Uniqueness

3-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific combination of a fluorophenyl group, piperazine ring, and methylpyridazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c1-13-2-7-16(19-18-13)21-10-8-20(9-11-21)12-14-3-5-15(17)6-4-14/h2-7H,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTURWXOOOBPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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